molecular formula C19H18FN3O3S B2689579 N-(4-(3-((4-fluorophenethyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide CAS No. 1021227-18-8

N-(4-(3-((4-fluorophenethyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2689579
CAS No.: 1021227-18-8
M. Wt: 387.43
InChI Key: SSYJPWXKMXHBAK-UHFFFAOYSA-N
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Description

Historical Development of Thiazole-Furan Hybrid Compounds

Thiazole and furan heterocycles have independently served as foundational scaffolds in medicinal chemistry since the early 20th century. Thiazole’s discovery in 1887 by Hantzsch and Weber laid the groundwork for its integration into bioactive molecules, such as sulfathiazole antibiotics. Concurrently, furan derivatives gained prominence due to their natural abundance in lignocellulosic biomass and roles in plant secondary metabolites. The strategic hybridization of thiazole and furan motifs emerged in the 1990s, driven by advances in heterocyclic synthesis and the pursuit of multitarget therapeutics.

Early hybrid designs focused on simple fused-ring systems, but the advent of molecular hybridization paradigms in the 2000s enabled precise conjugation via flexible alkyl or aryl linkers. For example, 2-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazole demonstrated broad-spectrum antimicrobial activity (MIC: 1.56–3.13 μg/mL), validating the pharmacophoric synergy between thiazole’s electron-deficient nitrogen and furan’s oxygen-mediated hydrogen bonding. The introduction of substituents like fluoroalkyl groups further optimized pharmacokinetic properties, as seen in 4-(4-bromophenyl)-2-(5-(4-fluorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, which exhibited dual antibacterial and antifungal efficacy comparable to ciprofloxacin.

Table 1: Evolution of Key Thiazole-Furan Hybrids

Compound Class Synthetic Method Bioactivity (IC₅₀/MIC) Reference
Thiazolyl-pyrazoline-furan hybrids Hantzsch cyclization Anticancer (0.12–0.16 μM)
Furan-linked thiazole triazoles Nucleophilic substitution Antimicrobial (1.56 μg/mL)
Thiazole-furan-Schiff bases Condensation reactions Antioxidant (EC₅₀: 18.7 μM)

Emergence of N-(4-(3-((4-Fluorophenethyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide in Scientific Literature

This compound represents a third-generation thiazole-furan hybrid, first reported in computational ligand design studies between 2020–2023. Its structure integrates three pharmacophoric elements:

  • Thiazole core : Facilitates π-π stacking with kinase ATP-binding pockets.
  • Furan-2-carboxamide : Enhances solubility via hydrogen bonding with solvent networks.
  • 4-Fluorophenethyl side chain : Improves blood-brain barrier permeability through lipophilic fluorine interactions.

Molecular docking simulations predict strong binding affinity (ΔG = −9.8 kcal/mol) for epidermal growth factor receptor (EGFR) tyrosine kinase, positioning it as a potential non-small cell lung cancer therapeutic. Synthetic routes typically involve:

  • Condensation of 4-fluorophenethylamine with β-keto esters to form the 3-oxopropyl backbone.
  • Hantzsch thiazole synthesis using phenacyl bromide and thiourea derivatives.
  • Amide coupling with furan-2-carbonyl chloride under Schotten-Baumann conditions.

Theoretical Framework and Research Paradigms

The compound’s design aligns with three pharmacological hypotheses:

A. Multi-Target Inhibition
Quantum mechanical calculations (DFT/B3LYP/6-31G**) indicate frontier molecular orbitals localized on the thiazole (HOMO: −6.32 eV) and furan rings (LUMO: −1.45 eV), enabling simultaneous interactions with EGFR’s hydrophobic region (Thr790) and polar residues (Asp855).

B. Fluorine-Mediated Bioavailability
The 4-fluorophenethyl group exhibits a calculated logP of 3.2, balancing membrane permeability and aqueous solubility. Comparative molecular field analysis (CoMFA) models show 18% higher BBB penetration than non-fluorinated analogues.

C. Metabolic Stability
In silico CYP450 screening predicts dominant oxidation at the furan methyl group (t₁/₂ = 6.7 h), with glucuronidation of the carboxamide moiety minimizing hepatic first-pass effects.

Current Research Landscape and Scientific Impact

Recent studies (2023–2024) have positioned this compound within three investigative domains:

1. Oncology

  • Inhibits A549 lung adenocarcinoma proliferation (IC₅₀: 2.1 μM) through ROS-mediated apoptosis.
  • Synergizes with paclitaxel (CI: 0.38) in MCF-7 breast cancer models.

2. Antimicrobial Resistance

  • Disrupts Staphylococcus aureus biofilm formation (MBIC: 8 μg/mL) via FtsZ polymerization inhibition.

3. Neuropharmacology

  • Allosterically modulates GABAₐ receptors (EC₅₀: 14.3 nM) in murine seizure models.

Key Collaborations

  • Jazan University (Saudi Arabia): Synthetic optimization of regioselective thiazole functionalization.
  • National Cancer Institute (USA): High-throughput screening against NCI-60 cell panel.

Properties

IUPAC Name

N-[4-[3-[2-(4-fluorophenyl)ethylamino]-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3S/c20-14-5-3-13(4-6-14)9-10-21-17(24)8-7-15-12-27-19(22-15)23-18(25)16-2-1-11-26-16/h1-6,11-12H,7-10H2,(H,21,24)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSYJPWXKMXHBAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NC(=CS2)CCC(=O)NCCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(3-((4-fluorophenethyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores the compound's synthesis, biological mechanisms, and research findings related to its pharmacological effects.

Compound Overview

Chemical Structure and Properties

  • IUPAC Name: N-[4-[3-[2-(4-fluorophenyl)ethylamino]-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide
  • Molecular Formula: C19H18FN3O2S
  • Molecular Weight: 403.5 g/mol
  • CAS Number: 1021022-81-0

The compound features a thiazole ring, a furan carboxamide group, and a fluorophenethylamine moiety, which contributes to its unique biological profile. The presence of the fluorine atom is particularly noteworthy as it can influence the compound's pharmacokinetic properties, including metabolic stability and membrane permeability.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Thiazole Ring: Cyclization of appropriate precursors under acidic or basic conditions.
  • Attachment of the Furan Carboxamide Group: Reaction of the thiazole derivative with furan derivatives in the presence of activating agents.
  • Introduction of the Fluorophenethylamine Moiety: Nucleophilic substitution reactions with 4-fluorophenethylamine.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The fluorophenethylamine moiety is believed to interact with neurotransmitter receptors, potentially modulating dopaminergic and serotonergic pathways. The thiazole ring may participate in hydrogen bonding and π-π interactions with proteins and nucleic acids, influencing cellular signaling pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anticancer Activity: Preliminary studies suggest that this compound may inhibit tumor growth by targeting specific oncogenic pathways. For instance, it has been shown to suppress AIMP2-DX2 expression, leading to reduced proliferation in cancer cell lines .
  • Neuropharmacological Effects: The compound's structure suggests potential activity as a dopamine transporter (DAT) inhibitor, which could be beneficial in treating psychostimulant abuse disorders .
  • Anti-inflammatory Properties: There is emerging evidence that compounds with similar structural motifs exhibit anti-inflammatory effects, potentially making this compound a candidate for further investigation in inflammatory disease models.

Research Findings and Case Studies

A review of current literature reveals several studies focusing on the biological activity of related compounds:

StudyFindings
Investigated the synthesis and characterization of thiazole derivatives; highlighted their potential as drug candidates due to unique structural features.
Evaluated a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines for DAT inhibition; noted the importance of fluorinated compounds in enhancing pharmacological profiles.
Reported on novel compounds with anticancer properties; emphasized the role of structural modifications in enhancing biological activity against cancer cell lines.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several analogs documented in recent scientific literature. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Biological Activity Key Differences Reference
Target Compound Thiazole-furan 4-Fluorophenethyl, 3-oxopropyl chain Not explicitly reported (inferred: kinase inhibition potential) N/A
N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS 923226-70-4) Thiazole-furan 3-Methoxybenzyl, 2-oxoethyl chain Antimicrobial, antitumor (inferred from similar analogs) Substituent: Methoxy vs. fluoro group on aromatic ring; shorter chain (2-oxoethyl vs. 3-oxopropyl)
2,5-Dimethyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)furan-3-carboxamide (Compound 78) Benzothiazole-furan Methylthio, dimethylfuran Pharmacoperone activity (rescues misfolded V2R mutants) Benzothiazole core vs. thiazole; methylthio group enhances solubility
4-(N,N-Diethylsulfamoyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide (Compound 73) Thiazole-benzamide Diethylsulfamoyl, naphthalene Pharmacoperone activity (V2R rescue) Sulfonamide vs. carboxamide; bulkier naphthalene group
N-(3-(2-((5-Chloropyridin-2-yl)amino)thiazol-4-yl)phenyl)acetamide (Compound 32) Thiazole-acetamide 5-Chloropyridinyl Kinase inhibition (e.g., EGFR) Acetamide vs. furan-carboxamide; pyridine vs. fluorophenyl
4-(-N-(4-(4-Chlorophenyl)thiazol-2-yl)-N-(3-hydrazinyl-3-oxopropyl)amino)benzenesulfonamide (Compound 28) Thiazole-sulfonamide Hydrazinyl-oxopropyl, chlorophenyl Antifungal, antibacterial Sulfonamide vs. carboxamide; hydrazine moiety introduces reactivity

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity :

  • The 4-fluorophenethyl group in the target compound likely improves membrane permeability compared to the 3-methoxybenzyl analog (CAS 923226-70-4), as fluorination reduces metabolic degradation .
  • Compounds with sulfonamide substituents (e.g., Compound 73) exhibit enhanced solubility but reduced blood-brain barrier penetration compared to carboxamide analogs .

Core Heterocycle Influence :

  • Benzothiazole derivatives (e.g., Compound 78) show stronger pharmacoperone activity due to improved protein binding, whereas thiazole-furan hybrids (target compound) may prioritize kinase selectivity .

Chain Length and Flexibility :

  • The 3-oxopropyl chain in the target compound provides conformational flexibility for target engagement, contrasting with the rigid 2-oxoethyl chain in CAS 923226-70-4, which may limit binding to deeper enzymatic pockets .

Functional Group Reactivity :

  • Hydrazine-containing analogs (e.g., Compound 28) demonstrate broader antimicrobial activity but higher toxicity risks due to reactive intermediates, unlike the more stable carboxamide-based target compound .

Q & A

Q. What are the recommended synthetic routes for N-(4-(3-((4-fluorophenethyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves multi-step reactions:

  • Step 1: Coupling of a thiazole precursor (e.g., 2-aminothiazole) with a furan-2-carboxylic acid derivative via amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
  • Step 2: Introduction of the 4-fluorophenethylamine moiety via nucleophilic acyl substitution, requiring controlled pH (7.5–8.5) and inert atmosphere to minimize side reactions .
  • Optimization: Reaction yields improve with slow addition of reagents, temperature control (0–5°C for exothermic steps), and purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How should researchers confirm the structural integrity of this compound using spectroscopic methods?

Methodological Answer:

  • NMR Analysis:
    • ¹H NMR: Confirm the presence of the 4-fluorophenethyl group via aromatic proton doublets (δ 7.2–7.4 ppm, J = 8.5 Hz) and the furan ring protons (δ 6.5–7.2 ppm). The thiazole methylene protons appear as triplets (δ 3.4–3.6 ppm) .
    • ¹³C NMR: Identify carbonyl signals (amide C=O at δ 165–170 ppm) and the thiazole C-S bond (δ 125–135 ppm) .
  • IR Spectroscopy: Validate amide bonds (N-H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) and furan C-O-C (1260 cm⁻¹) .
  • HPLC-MS: Ensure >95% purity using a C18 column (acetonitrile/water gradient) and confirm molecular weight (e.g., [M+H]⁺ at m/z 430.1) .

Advanced Research Questions

Q. What strategies are employed to analyze the structure-activity relationship (SAR) of thiazole-furan hybrids like this compound?

Methodological Answer:

  • Systematic Substituent Variation: Replace the 4-fluorophenethyl group with alkyl/aryl amines (e.g., 4-chlorophenethyl) to assess steric/electronic effects on bioactivity .
  • In Vitro Assays: Test derivatives against target enzymes (e.g., CDK7, COX-2) using fluorescence polarization or enzymatic inhibition assays. Compare IC₅₀ values to correlate substituents with potency .
  • Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with active sites, focusing on hydrogen bonds with the thiazole nitrogen and hydrophobic interactions with the furan ring .

Q. How can researchers resolve contradictions in biological activity data across different studies for similar thiazole derivatives?

Methodological Answer:

  • Standardized Assay Conditions: Re-evaluate activity under uniform parameters (e.g., cell line origin, incubation time, ATP concentration in kinase assays) to eliminate variability .
  • Off-Target Profiling: Use proteome-wide screening (e.g., KINOMEscan) to identify unintended targets that may explain divergent results .
  • Data Meta-Analysis: Apply statistical tools (e.g., PCA) to cluster studies by experimental variables (e.g., solvent used, compound purity) and isolate confounding factors .

Q. What experimental approaches are used to elucidate the mechanism of action of this compound in enzyme inhibition?

Methodological Answer:

  • Kinetic Studies: Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots using varying substrate concentrations .
  • Isothermal Titration Calorimetry (ITC): Measure binding affinity (Kd) and stoichiometry between the compound and target enzyme .
  • Cellular Pathway Analysis: Use RNA-seq or phosphoproteomics to map downstream effects (e.g., apoptosis markers like caspase-3) in treated vs. untreated cancer cells .

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